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Compound of Interest

Compound Name:
3-Formyl-2-methylphenylboronic

acid

CAS No.: 631909-10-9

Cat. No.: B1448518

Get Quote

Executive Summary & Strategic Importance
3-Formyl-2-methylphenylboronic acid serves as a high-value molecular scaffold in medicinal

chemistry, particularly as a biaryl building block in Suzuki-Miyaura cross-coupling reactions.[1]

Its structural uniqueness lies in the "sandwiched" methyl group (position 2) between a boronic

acid (position 1) and a reactive formyl group (position 3).

This steric congestion creates specific electronic environments that are distinct in proton

nuclear magnetic resonance (

H NMR) spectroscopy. Furthermore, like all arylboronic acids, this compound exists in a
dynamic equilibrium with its cyclic anhydride (boroxine), a phenomenon that frequently leads to
spectral misinterpretation.

This guide provides a rigorous framework for the acquisition, assignment, and validation of the

H NMR spectrum for this compound, ensuring data integrity for regulatory and research
purposes.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1448518#bc-rfq
https://www.benchchem.com/product/b1448518/docs?utm_src=pdf-body#technical-analysis-structural-elucidation-3-formyl-2-methylphenylboronic-acid
https://www.bldpharm.com/products/870777-33-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1448518?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation & Experimental Protocols
The Boroxine Challenge
Boronic acids spontaneously dehydrate to form boroxines (cyclic trimers), especially in non-

polar solvents or upon drying. This results in signal broadening or the appearance of dual peak

sets (monomer vs. trimer).

Optimized Protocol: The "Wet" DMSO Method
To ensure a sharp, single-species spectrum (the monomeric acid), the equilibrium must be

forced toward the acid form using a polar, hydrogen-bond-accepting solvent with trace water.[1]

Reagents:

Solvent: DMSO-d

(99.9 atom % D).[1]

Additive: D

O (Optional, for exchange studies).

Step-by-Step Methodology:

Weighing: Dispense 10–15 mg of the solid into a clean vial.

Note: Avoid high concentrations (>30 mg/0.6 mL) as this favors boroxine formation.

Solvation: Add 0.6 mL of DMSO-d

.

Equilibration: Sonicate for 30 seconds.

Critical Step: If the spectrum appears broad, add 1 drop of D

O. This accelerates the exchange of the boronic protons and hydrolyzes any boroxine
present, sharpening the aromatic signals.
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Acquisition: Run the spectrum at 298 K (25°C). 300 MHz is sufficient, but 400+ MHz is

preferred to resolve the aromatic coupling constants.

Structural Elucidation & Spectral Assignment[1][2]
[3]
The molecule is a 1,2,3-trisubstituted benzene ring.

Position 1: Boronic Acid (

)[2]

Position 2: Methyl (

)

Position 3: Formyl (

)[1]

Predicted Chemical Shift Data (DMSO-d )
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Signal Integration Multiplicity
Shift (

, ppm)
Assignment

Structural
Logic

A 1H Singlet (s) 10.20 – 10.40 (Aldehyde)

Highly

deshielded by

the carbonyl

anisotropy.[1]

Diagnostic

peak.

B 2H Broad Singlet 8.00 – 8.50

Boronic acid

hydroxyls.[1]

Broad due to

quadrupolar

relaxation of

B and

chemical

exchange.

Disappears

on D

O shake.

C 1H Doublet (d) 7.75 – 7.85 Ar-H4

Ortho to

aldehyde

(EWG).[1]

Most

deshielded

aromatic

proton.[3]

D 1H Doublet (d) 7.40 – 7.50 Ar-H6

Ortho to

boronic acid.

[1] Less

deshielded

than H4.[3]

E 1H Triplet (t)* 7.30 – 7.40 Ar-H5 Meta to both

substituents.
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[1] Appears

as a triplet (

Hz) due to

overlap of

two ortho

couplings.

F 3H Singlet (s) 2.60 – 2.75 Ar-CH

Deshielded

relative to

toluene (2.3

ppm) due to

the ortho-

carbonyl

cone.[1]

*Note: H5 is technically a doublet of doublets (dd), but often resolves as a pseudo-triplet due to

similar coupling constants (

).

Visualization of Assignments
The following diagram maps the logical flow of spectral assignment based on electronic effects.
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Figure 1: Structural assignment logic correlating functional groups to chemical shift zones.

Troubleshooting & Validation Mechanisms
The "Missing" Boronic Signal
If the broad singlet at 8.0–8.5 ppm is missing:

Cause: Rapid proton exchange with water in the solvent.[3]

Validation: This is normal in "wet" solvents.[3] The integration of aromatic protons should

remain 1:1:1 relative to the aldehyde.

Double Peaks (The Boroxine Artifact)
If you observe two aldehyde peaks (e.g., 10.30 ppm and 10.35 ppm) or complex aromatic

multiplets:

Mechanism: The sample contains a mixture of the free acid and the boroxine anhydride.

Solution: Add 10
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L of D

O or 1 drop of dilute NaOD.[3] This hydrolyzes the boroxine back to the boronate/acid form,
simplifying the spectrum to a single species.

Methyl Group Shift Anomalies
The methyl group at position 2 is sterically crowded ("sandwiched").

Observation: The shift is significantly downfield (~2.6+ ppm) compared to a standard aryl

methyl (~2.3 ppm).

Causality: This is due to the anisotropic desheilding cone of the adjacent carbonyl (formyl)

group. If the shift is <2.4 ppm, suspect oxidation of the aldehyde to a carboxylic acid or

reduction to an alcohol.

Dynamic Equilibrium Workflow
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Clean Spectrum
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Figure 2: The reversible dehydration pathway controlling spectral quality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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